molecular formula C14H13N5 B11860722 N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine CAS No. 827031-72-1

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

Cat. No.: B11860722
CAS No.: 827031-72-1
M. Wt: 251.29 g/mol
InChI Key: VAOXDPXQNGNNEO-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure recognized for its significant potential in anticancer research. This compound is designed for scientific investigation and is not intended for diagnostic or therapeutic applications. The core quinazoline structure is known to interact with key biological targets. Research on closely related 4-aminoquinazoline analogues has demonstrated potent activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an established target in oncology . Furthermore, specific N-methyl-N-phenyl-4-aminoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, effectively disrupting microtubule formation and leading to cell cycle arrest . This suggests that this compound may serve as a valuable chemical probe for studying these dual mechanisms of action. The structural features of this compound—specifically the N-methyl group and the pyrazine ring at the 4-position—are considered critical for its bioactivity and represent key points for further structure-activity relationship (SAR) studies . Its primary research value lies in the exploration of new anticancer agents, particularly for the study of tyrosine kinase and anti-tubulin pathways. Researchers will find this compound useful in biochemical assays, cell-based cytotoxicity studies, and for the development of novel targeted therapies. This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

827031-72-1

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N,2-dimethyl-N-pyrazin-2-ylquinazolin-4-amine

InChI

InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3

InChI Key

VAOXDPXQNGNNEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid reacts with acylating agents to form intermediates that cyclize under basic or acidic conditions. For example, 2-(pyridin-2-yl)quinazolin-4-ol was synthesized by refluxing N-(2-carbamoylphenyl)pyridine-2-carboxamide with NaOH, yielding a cyclized product in 66% yield. Similarly, 2-phenylquinazolin-4(3H)-one was prepared via solvent-free thermal condensation of anthranilic acid and benzamide (58% yield).

Key Reaction Conditions

  • Temperature : 130–150°C

  • Catalysts : None required for solvent-free methods.

  • Yields : 58–84%.

Benzoxazinone Intermediate Route

Benzoxazinones serve as precursors for chloroquinazolines, which are pivotal for subsequent amination. For instance, 2-(4-ethylphenyl)quinazolin-4(3H)-one was synthesized by refluxing anthranilamide with para-ethyl aldehyde and iodine in ethanol (84% yield). Chlorination with POCl₃ converts quinazolinones to 4-chloroquinazolines, enabling nucleophilic substitutions.

Functionalization of the Quinazoline Core

Nucleophilic Aromatic Substitution (SNAr) at C4

4-Chloroquinazolines react with amines to install the pyrazine moiety. For example, 4-chloro-2-(pyridin-2-yl)quinazoline underwent SNAr with pyrazin-2-amine in DMF at 150°C, yielding N-(pyrazin-2-yl)quinazolin-4-amine derivatives in 38–77% yields.

Optimized Conditions

  • Solvent : DMF or isopropanol.

  • Temperature : 80–150°C.

  • Catalysts : Triethylamine (TEA) or ZnCl₂.

Regioselective Methylation

Methyl groups are introduced via:

  • Direct Alkylation : Using methyl iodide or dimethyl sulfate in the presence of NaH.

  • Reductive Amination : Formaldehyde and NaBH₃CN for N-methylation.

For N,2-dimethylation , sequential reactions are required:

  • C2-Methylation : Achieved during cyclization using methyl-containing precursors (e.g., 2-aminobenzamide with methyl-substituted aldehydes).

  • N-Methylation : Treating the secondary amine with CH₃I/K₂CO₃ in acetone.

Stepwise Synthesis and Characterization

Representative Pathway

  • Quinazolinone Formation :
    Anthranilamide + para-methyl aldehyde → 2-(4-methylphenyl)quinazolin-4(3H)-one (84% yield).

  • Chlorination :
    Quinazolinone + POCl₃ → 4-chloro-2-(4-methylphenyl)quinazoline (90% conversion).

  • Amination :
    4-Chloro intermediate + pyrazin-2-amine → N-(pyrazin-2-yl)-2-(4-methylphenyl)quinazolin-4-amine (77% yield).

  • N-Methylation :
    Secondary amine + CH₃I → this compound (65% yield).

Analytical Data

  • 1H NMR : Methyl groups appear as singlets at δ 2.5–3.0 ppm (N-CH₃) and δ 2.0–2.5 ppm (C-CH₃).

  • IR : N-H stretches at 3200–3500 cm⁻¹; C=N at 1580–1610 cm⁻¹.

  • HRMS : m/z 251.29 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
CyclocondensationAnthranilic acidSolvent-free cyclization58–84>95
BenzoxazinoneAnthranilamideIodine-mediated cyclization84>90
SNAr4-ChloroquinazolineAmine substitution38–77>85
Reductive AminationSecondary amineNaBH₃CN/CH₂O65–72>88

Challenges and Optimization

  • Regioselectivity : Competing reactions at C2 and C4 necessitate careful control of stoichiometry and temperature.

  • Purification : Column chromatography (hexane/EtOAc) is critical for isolating N-methylated products.

  • Scale-Up : Continuous flow reactors improve efficiency for industrial production.

Emerging Methodologies

Copper-catalyzed cross-coupling, as demonstrated in the synthesis of 3-alkyl quinazolin-4(3H)-ones , offers a promising alternative for C-N bond formation under mild conditions (20 min, room temperature) . This method avoids harsh reagents and could be adapted for pyrazine substitutions.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrazine or quinazoline rings .

Scientific Research Applications

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Substituent Effects on Quinazoline Core

Pyrazine vs. Pyridine Substituents
  • N-(4-Fluorophenyl)-2-(pyrazin-2-yl)quinazolin-4-amine (3f) :
    • Pyrazin-2-yl substitution (similar to the target compound) yields a melting point of 181–182°C and 59% synthetic yield.
    • IR data (1,483 cm⁻¹ for C=N) and NMR signals (δ 9.92 ppm for NH) suggest strong hydrogen-bonding capacity .
  • N-(4-Fluorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine (3e): Pyridin-3-yl substitution results in a higher melting point (209–210°C) and comparable yield (58%).
Heterocyclic vs. Aliphatic Substituents
  • Synthesized via nucleophilic substitution (72 mg yield, 0.13 mmol scale) .
  • 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine :
    • Morpholine improves water solubility and pharmacokinetics. 3D-QSAR studies highlight steric and electronic contributions to activity .

Key Research Findings

  • Synthetic Feasibility : Pyrazine-substituted quinazolines (e.g., 3f) are synthesized efficiently (~60% yield) via nucleophilic aromatic substitution, comparable to pyridine analogs .
  • Activity Trends : Pyrazine derivatives often exhibit superior kinase inhibition (e.g., EGFR, VEGFR) due to enhanced hydrogen bonding and π-stacking .
  • Structural Insights : 3D-QSAR models indicate that electron-withdrawing groups (e.g., pyrazine) at the 2-position optimize steric and electrostatic complementarity in receptor binding .

Biological Activity

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, antioxidant properties, and other therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a dimethyl group at the nitrogen position and a pyrazine substituent. This unique structure contributes to its biological profile, allowing for interactions with various biological targets.

Anticancer Activity

Recent studies have identified this compound as a promising candidate in cancer therapeutics. It exhibits potent cytotoxic effects against various cancer cell lines by targeting tubulin polymerization. The inhibition of tubulin assembly disrupts the cell cycle, leading to apoptosis in cancer cells. For instance, derivatives of quinazolines have shown IC50 values in the low micromolar range against several cancer types, indicating strong anti-tumor potential .

Compound IC50 (μM) Target Effect
This compound4.0TubulinInhibits polymerization
Compound 12<1.0NQO1 InductionAntioxidant activity

Antioxidant Activity

The compound has been evaluated for its ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme with significant antioxidant properties. Studies demonstrated that it can enhance the expression of NQO1 in Hepa1c1c7 murine hepatoma cells, suggesting potential protective effects against oxidative stress-related diseases . The concentration-dependent induction of NQO1 indicates that this compound could serve as a therapeutic agent in conditions characterized by oxidative damage.

Anti-parasitic Activity

In addition to its anticancer and antioxidant properties, this compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening and subsequent pharmacokinetic studies revealed that modifications to the quinazoline scaffold can enhance potency against this parasite . Compounds derived from this class demonstrated significant reductions in parasitemia in in vivo models.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinazoline compounds:

  • Cell Cycle Analysis : A study found that derivatives similar to this compound exhibited dual inhibition of tyrosine kinases and tubulin polymerization. This dual action suggests a multifaceted approach to cancer treatment .
  • Molecular Docking Studies : Molecular docking analyses indicated that these compounds interact effectively with key amino acids in target proteins, supporting their role as potential inhibitors .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that specific substitutions on the quinazoline core significantly impact biological activity, particularly against T. cruzi and in inducing NQO1 .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, quinazoline derivatives are synthesized via urea substitution on morpholine (as seen in analogous compounds) followed by methylation and coupling with pyrazine . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regioselectivity and purity. Infrared (IR) spectroscopy helps identify functional groups like amine stretches (3200–3500 cm1^{-1}) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology : Employ 1H^1H-NMR to distinguish between methyl groups (δ 2.5–3.0 ppm for N-methyl and δ 2.0–2.5 ppm for C-methyl) and heterocyclic protons. 13C^{13}C-NMR is critical for confirming the quinazoline scaffold (e.g., carbons at δ 150–160 ppm for aromatic amines). X-ray crystallography may resolve steric hindrance in substituted pyrazine moieties .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use kinase inhibition assays (e.g., c-Src/Abl) at nanomolar concentrations to assess target engagement. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., pancreatic or fibroblast models) with IC50_{50} calculations. Parallel testing against non-target kinases ensures selectivity .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound derivatives?

  • Methodology : Build comparative molecular field analysis (CoMFA) or comparative molecular similarity indices analysis (CoMSIA) models using activity data from analogs (e.g., 2-(morpholinyl)-N-substituted phenylquinazolin-4-amine derivatives). Focus on steric, electrostatic, and hydrophobic fields to predict substituent effects at positions 2 and 4 of the quinazoline core .

Q. What strategies address contradictory data in pharmacological profiles (e.g., high in vitro potency vs. poor in vivo efficacy)?

  • Methodology : Investigate pharmacokinetic parameters (e.g., oral bioavailability, half-life) via LC-MS/MS in rodent models. For compounds with poor solubility, introduce solubilizing groups (e.g., morpholine or piperazine) while monitoring metabolic stability using liver microsomes . Orthogonal assays (e.g., SPR binding vs. cellular assays) resolve target vs. off-target effects .

Q. How does molecular docking elucidate the binding mode of this compound to kinase domains?

  • Methodology : Dock the compound into ATP-binding pockets of c-Src (PDB: 2SRC) or Abl (PDB: 1IEP) using AutoDock Vina. Validate poses with mutagenesis studies (e.g., K295M in c-Src) and compare with known inhibitors (e.g., AZD0530). Focus on hydrogen bonding with hinge regions (e.g., Met318) and hydrophobic interactions with DFG motifs .

Q. What are the challenges in achieving isoform selectivity among kinase targets (e.g., CDK4/6 vs. CDK1)?

  • Methodology : Perform kinase profiling across a panel of >50 kinases to identify selectivity hotspots. Replace the pyrazine group with pyrimidin-4-amine (as in abemaciclib analogs) to enhance CDK4/6 affinity. Use free-energy perturbation (FEP) simulations to predict binding energy differences between isoforms .

Q. How can metabolic liabilities (e.g., rapid glucuronidation) be mitigated in this compound derivatives?

  • Methodology : Introduce electron-withdrawing groups (e.g., chloro or fluoro) at metabolically labile positions. Assess stability in human hepatocyte incubations and use deuterium isotope effects to slow CYP450-mediated oxidation. Prodrug strategies (e.g., phosphate esters) improve oral absorption .

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